1-benzyl-2-hydroxy-2-(4-methylphenyl)-2H,3H,5H,6H,7H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a complex organic compound with the chemical formula and a molecular weight of approximately 419.4 g/mol. This compound is classified as an imidazo-thiazine derivative, which is notable for its potential biological activities and applications in medicinal chemistry. The compound's unique structure contributes to its reactivity and interaction with biological systems.
The synthesis of 1-benzyl-2-hydroxy-2-(4-methylphenyl)-2H,3H,5H,6H,7H-imidazo[2,1-b][1,3]thiazin-1-ium bromide typically involves multi-step organic reactions. Key methods include:
For instance, a typical reaction pathway might involve the formation of the imidazole ring followed by the introduction of the hydroxy and benzyl groups through nucleophilic substitution reactions.
The molecular structure of 1-benzyl-2-hydroxy-2-(4-methylphenyl)-2H,3H,5H,6H,7H-imidazo[2,1-b][1,3]thiazin-1-ium bromide can be represented using various structural formulas:
Cc1ccc(C2(O)C[N+]3=C(SCCC3)N2Cc2ccccc2)cc1.[Br-]
ULLMMKZQNNBLRN-SANMLTNESA-N
This compound features a thiazine ring fused with an imidazole moiety, along with a hydroxyl group and a benzyl substituent. The presence of the bromide ion indicates its ionic nature.
The chemical reactivity of 1-benzyl-2-hydroxy-2-(4-methylphenyl)-2H,3H,5H,6H,7H-imidazo[2,1-b][1,3]thiazin-1-ium bromide allows it to participate in various reactions:
These reactions can lead to further derivatization of the compound for enhanced biological activity or specificity.
The mechanism of action for 1-benzyl-2-hydroxy-2-(4-methylphenyl)-2H,3H,5H,6H,7H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is not fully elucidated but is hypothesized to involve:
Further studies are required to clarify its pharmacodynamics and pharmacokinetics.
While specific physical properties such as melting point and boiling point are not readily available for this compound, general properties can be inferred:
Chemical properties include stability under standard laboratory conditions but may vary significantly depending on the solvent and environmental conditions.
The potential applications of 1-benzyl-2-hydroxy-2-(4-methylphenyl)-2H,3H,5H,6H,7H-imidazo[2,1-b][1,3]thiazin-1-ium bromide span several fields:
Research into this compound could lead to significant advancements in therapeutic agents or biochemical tools.
CAS No.: 525-82-6
CAS No.: 90212-80-9
CAS No.: 1246815-51-9
CAS No.: 7803-60-3
CAS No.: